molecular formula C13H16BrNO2 B5619796 2-(2-bromophenoxy)-N-cyclopentylacetamide

2-(2-bromophenoxy)-N-cyclopentylacetamide

Cat. No. B5619796
M. Wt: 298.18 g/mol
InChI Key: WPBAJCQPMUCXLP-UHFFFAOYSA-N
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Description

2-(2-bromophenoxy)-N-cyclopentylacetamide is a compound that likely interests researchers due to its structural elements, which suggest potential biological activity or utility in material science. Compounds containing bromophenoxy groups and acetamide functionalities are often explored for their chemical reactivity, potential as intermediates in organic synthesis, and properties that might be beneficial in various applications such as pharmaceuticals, agrochemicals, and materials science.

Synthesis Analysis

While direct synthesis of 2-(2-bromophenoxy)-N-cyclopentylacetamide is not detailed, related works include cycloaddition reactions and cyclization processes that could offer insights into potential synthetic routes. For instance, cycloadditions between methyl (Z)-2-bromo-4,4,4-trifluoro-2-butenoate and various tosylacetamides have been described, leading to trifluoromethylated pyroglutamates and 2-pyridones derivatives, suggesting that bromo and acetamide functionalities can participate in complex synthetic pathways to yield diverse structural motifs (Zhang, Shen, & Lu, 2018).

Molecular Structure Analysis

Analysis of related compounds such as 2-(4-bromophenyl)pyridine complexes indicates that bromophenol derivatives can form complex structures with metal centers, demonstrating the ability of bromophenol moieties to participate in coordination chemistry and form structured complexes with interesting luminescent properties (Xu et al., 2014). This suggests that the bromophenoxy component of the target compound might allow for interesting molecular interactions and potential for forming complex structures.

properties

IUPAC Name

2-(2-bromophenoxy)-N-cyclopentylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrNO2/c14-11-7-3-4-8-12(11)17-9-13(16)15-10-5-1-2-6-10/h3-4,7-8,10H,1-2,5-6,9H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPBAJCQPMUCXLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)COC2=CC=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-bromophenoxy)-N-cyclopentylacetamide

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